REACTION_CXSMILES
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Cl.[CH3:2][N:3]([CH:5]([C:10]1([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:13][CH2:12][CH2:11]1)[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:4].CC(C)=[O:23]>O>[OH2:23].[ClH:20].[CH3:2][N:3]([CH:5]([C:10]1([C:14]2[CH:15]=[CH:16][C:17]([Cl:20])=[CH:18][CH:19]=2)[CH2:13][CH2:12][CH2:11]1)[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:4] |f:0.1,4.5.6|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution was filtered whilst hot and the volume of the filtrate
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Type
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CUSTOM
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Details
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reduced by the removal by distillation of 80 ml of solvent
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Type
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CUSTOM
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Details
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The product was collected from the cooled
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Type
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CONCENTRATION
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Details
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concentrate by filtration
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Type
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CUSTOM
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Details
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dried in vacuo at ambient temperature
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Name
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N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate
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Type
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product
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Smiles
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O.Cl.CN(C)C(CC(C)C)C1(CCC1)C1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |